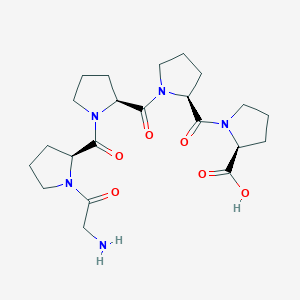
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a peptide compound composed of five amino acids: glycine and four proline residues. Peptides like this one are of significant interest in biochemical research due to their potential biological activities and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid (glycine) to attach.
Coupling reactions: Each subsequent amino acid (proline) is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers to streamline the process.
化学反応の分析
Types of Reactions
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups and coupling reagents like HBTU and DIPEA are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.
科学的研究の応用
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases like Alzheimer’s, where peptides can modulate biological pathways.
Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, altering their activity. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling by binding to receptor sites.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: Used to study collagenase substrate specificity.
Uniqueness
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of four proline residues, which can confer distinct structural and functional properties compared to other peptides. This unique sequence can influence its stability, binding affinity, and biological activity.
特性
CAS番号 |
66187-01-7 |
|---|---|
分子式 |
C22H33N5O6 |
分子量 |
463.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H33N5O6/c23-13-18(28)24-9-1-5-14(24)19(29)25-10-2-6-15(25)20(30)26-11-3-7-16(26)21(31)27-12-4-8-17(27)22(32)33/h14-17H,1-13,23H2,(H,32,33)/t14-,15-,16-,17-/m0/s1 |
InChIキー |
SQHBFTZPTIJLPO-QAETUUGQSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


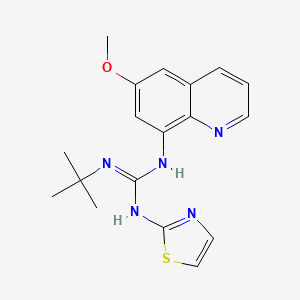




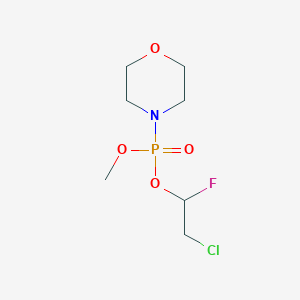

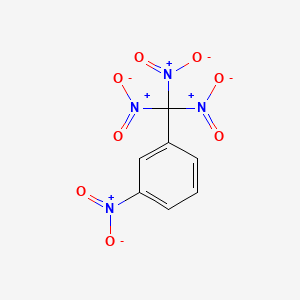
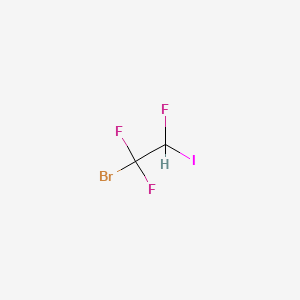
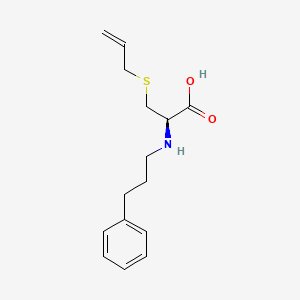

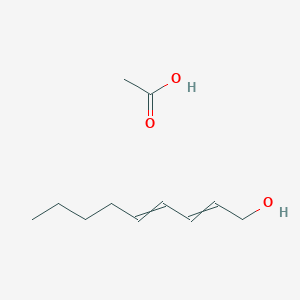
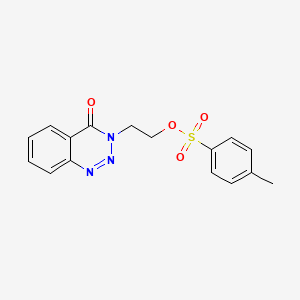
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)
